1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
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Description
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
- A study highlighted the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. These compounds, designed to optimize the spacer length and test conformational flexibility, showed that a linear ethoxyethyl chain can replace the previously used 4-piperidinylethyl spacer, maintaining high inhibitory activities with correct substitutions. The optimal chain length was found to be five methylene groups, demonstrating efficient interaction between pharmacophoric units and enzyme hydrophobic binding sites. This research suggests that aromatic residues are not necessary for activity, as a cyclohexyl group can advantageously replace the benzyl group (Vidaluc et al., 1995).
Chemical Characterization and Potential Applications
- The synthesis and characterization of selective, orally bioavailable 1-(chroman-4-yl)urea TRPV1 antagonists were described. These compounds selectively inhibit TRPV1 activation modes without causing hyperthermia, a common side effect of first-generation TRPV1 antagonists. This research led to the identification of a compound with excellent pharmacological selectivity, a favorable pharmacokinetic profile, and demonstrated efficacy against osteoarthritis pain in rodents (Voight et al., 2014).
Molecular Docking and ADME Evaluation
- An efficient synthesis of a new series of 2,3-disubstituted isoindolin-1-ones and their evaluation as urease inhibitors were reported. These compounds were tested for their Jack bean urease inhibitory activities, with one compound showing more than 2-fold potency compared to standard inhibitors. Molecular docking studies confirmed the in vitro test results, highlighting the compounds' potential as urease inhibitors (Peytam et al., 2019).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-23-9-8-14-10-15(4-7-17(14)23)18(24)12-22-19(25)21-11-13-2-5-16(20)6-3-13/h2-7,10,18,24H,8-9,11-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVXVWTHCWVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.